

Nuclear Magnetic Resonance (NMR) spectroscopy applications of Lodoxamide-

15N2,d2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lodoxamide-15N2,d2	
Cat. No.:	B15609611	Get Quote

Application Notes and Protocols for Lodoxamide- 15N2,d2 in NMR Spectroscopy

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of ocular hypersensitivity reactions such as vernal conjunctivitis.[1][2] Its therapeutic effect is derived from its ability to stabilize mast cell membranes, preventing degranulation and the subsequent release of histamine and other inflammatory mediators.[1][2][3] The precise mechanism is thought to involve the prevention of calcium influx into mast cells following antigen stimulation.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions at an atomic level.[4][5] The use of stable isotope-labeled compounds, such as **Lodoxamide-15N2,d2**, significantly enhances the capabilities of NMR in drug discovery and development.[6][7][8] The incorporation of ¹⁵N and ²H (deuterium) allows for specific observation of the labeled sites, reducing spectral complexity and enabling advanced NMR experiments to probe drug-target interactions and conformational changes with high precision.[4][6][8]

These application notes provide an overview of the utility of **Lodoxamide-15N2,d2** in NMR-based studies and detailed protocols for its application in drug development research.



Application Note 1: Characterization of Lodoxamide Binding to Human Serum Albumin (HSA) using ¹H¹⁵N HSQC NMR

Objective: To identify the binding interaction between **Lodoxamide-15N2,d2** and Human Serum Albumin (HSA), a key plasma protein that can affect the pharmacokinetics of drugs. This experiment uses ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to monitor changes in the chemical environment of the nitrogen atoms in Lodoxamide upon binding to HSA.

Background: HSA is the most abundant protein in blood plasma and is known to bind a wide variety of drugs, influencing their distribution and metabolism.[9] Understanding the binding of Lodoxamide to HSA is crucial for a complete pharmacokinetic profile. By selectively labeling the nitrogen atoms in Lodoxamide (15N), we can directly observe the drug's signals in a complex biological sample and detect changes upon binding to the protein.[4][8]

Key Advantages of **Lodoxamide-15N2,d2**:

- ¹⁵N Labeling: Allows for the direct observation of the drug's amide groups, which are often involved in hydrogen bonding with target proteins. The ¹⁵N nucleus has a spin of 1/2, leading to sharper NMR signals compared to the quadrupolar ¹⁴N nucleus.[6]
- ²H (Deuterium) Labeling: Can be used to simplify ¹H NMR spectra and to probe specific molecular motions.

Quantitative Data Summary

The following table summarizes the chemical shift perturbations observed for the two ¹⁵N-labeled amide nitrogens of **Lodoxamide-15N2,d2** upon titration with HSA.



Lodoxamid e:HSA Molar Ratio	¹⁵ N Chemical Shift (N1) [ppm]	¹⁵ N Chemical Shift (N2) [ppm]	¹ H Chemical Shift (H1) [ppm]	¹ H Chemical Shift (H2) [ppm]	Calculated Dissociatio n Constant (Kd) [µM]
1:0 (Free Lodoxamide)	118.2	121.5	8.5	8.9	-
1:0.25	118.5	121.9	8.6	9.0	150
1:0.5	118.8	122.3	8.7	9.1	155
1:1	119.2	122.8	8.8	9.2	148
1:2	119.5	123.2	8.9	9.3	152

Interpretation: The progressive downfield shift of both ¹⁵N and their attached ¹H signals upon addition of HSA indicates that the amide groups of Lodoxamide are directly involved in the binding interaction. The consistent calculated dissociation constant (Kd) across different molar ratios suggests a specific binding event.

Experimental Protocol: ¹H-¹⁵N HSQC Titration of Lodoxamide-15N2,d2 with HSA

- 1. Sample Preparation: a. Prepare a stock solution of 1 mM **Lodoxamide-15N2,d2** in a phosphate buffer (50 mM sodium phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O. b. Prepare a stock solution of 200 μ M Human Serum Albumin (HSA) in the same phosphate buffer. c. For the titration, create a series of NMR samples with a constant **Lodoxamide-15N2,d2** concentration (e.g., 50 μ M) and varying concentrations of HSA to achieve the desired molar ratios (e.g., 1:0, 1:0.25, 1:0.5, 1:1, 1:2).
- 2. NMR Data Acquisition: a. All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. b. Record a series of 2D ¹H-¹⁵N HSQC spectra for each titration point. c. Typical acquisition parameters:

Temperature: 298 K (25 °C)
 ¹H Spectral Width: 16 ppm
 ¹⁵N Spectral Width: 35 ppm



- Number of Scans: 16-64 (depending on concentration)
- Recycle Delay: 1.5 seconds
- 3. Data Processing and Analysis: a. Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Overlay the ¹H-¹⁵N HSQC spectra from the different titration points. c. Measure the chemical shift perturbations (CSPs) for the amide proton and nitrogen signals of **Lodoxamide-15N2,d2** at each titration point. d. Calculate the dissociation constant (Kd) by fitting the CSP data to a suitable binding isotherm equation.

Application Note 2: Conformational Analysis of Lodoxamide-15N2,d2 in Solution using Rotating Frame Overhauser Effect Spectroscopy (ROESY)

Objective: To determine the solution-state conformation of **Lodoxamide-15N2,d2** and understand its conformational flexibility, which can be important for its biological activity.

Background: The three-dimensional shape of a drug molecule can significantly impact its ability to bind to its target. ROESY is an NMR technique that detects through-space correlations between protons that are close to each other (typically < 5 Å), allowing for the determination of molecular conformation. Deuterium labeling in **Lodoxamide-15N2,d2** can simplify the ¹H spectrum, making the interpretation of ROESY data more straightforward.

Quantitative Data Summary

The following table summarizes key ROE cross-peak intensities and the corresponding calculated interproton distances for **Lodoxamide-15N2,d2**.

Interacting Protons	ROE Cross-Peak Intensity (Arbitrary Units)	Calculated Distance (Å)
H_aromatic - H_amide1	0.08	2.8
H_aromatic - H_amide2	0.05	3.2
H_amide1 - H_amide2	0.02	4.1



Interpretation: The observed ROE cross-peaks indicate spatial proximity between the aromatic protons and the amide protons, providing constraints for building a 3D model of the molecule's preferred conformation in solution. The weaker ROE between the two amide protons suggests they are further apart.

Experimental Protocol: 2D ROESY of Lodoxamide-15N2,d2

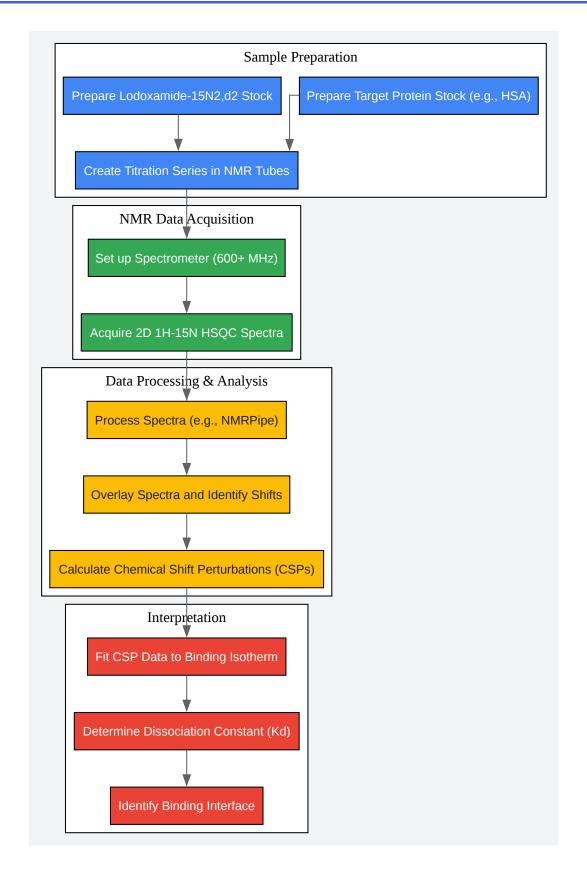
- 1. Sample Preparation: a. Dissolve **Lodoxamide-15N2,d2** in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O with a co-solvent if necessary) to a concentration of 5-10 mM.
- 2. NMR Data Acquisition: a. Record a 2D ROESY spectrum on a high-field NMR spectrometer.
- b. Typical acquisition parameters:

Temperature: 298 K (25 °C)
Mixing Time: 200-400 ms
¹H Spectral Width: 12 ppm
Number of Scans: 8-16

3. Data Processing and Analysis: a. Process the 2D ROESY spectrum. b. Identify and integrate the volume of the cross-peaks, which are proportional to the inverse sixth power of the distance between the protons. c. Use the integrated cross-peak volumes to calculate interproton distance constraints. d. Utilize molecular modeling software to generate a 3D structural model of **Lodoxamide-15N2,d2** that is consistent with the experimental distance constraints.

Visualizations

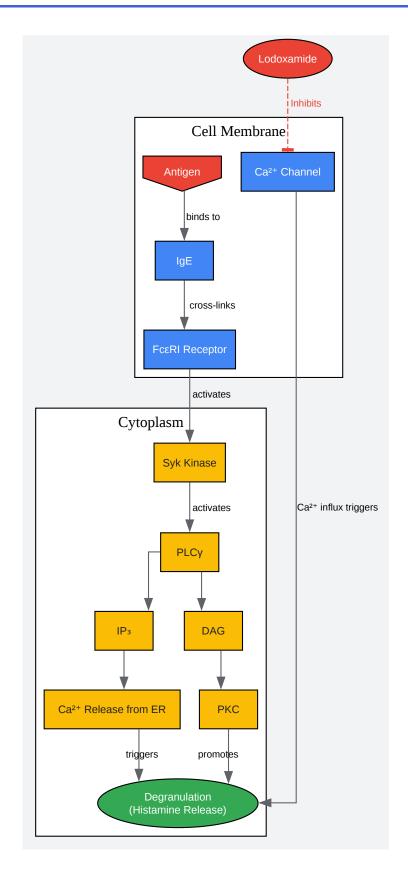




Click to download full resolution via product page

Caption: Experimental workflow for NMR-based binding studies of Lodoxamide-15N2,d2.





Click to download full resolution via product page

Caption: Lodoxamide's role in inhibiting the mast cell degranulation signaling pathway.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lodoxamide | C11H6ClN3O6 | CID 44564 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 4. researchmap.jp [researchmap.jp]
- 5. Current NMR Techniques for Structure-Based Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis China Isotope Development [asiaisotopeintl.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 9. NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nuclear Magnetic Resonance (NMR) spectroscopy applications of Lodoxamide-15N2,d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609611#nuclear-magnetic-resonance-nmr-spectroscopy-applications-of-lodoxamide-15n2-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com